1,3-Dimethyl-6-nitro-1H-indazole
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Overview
Description
1,3-Dimethyl-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a nitro group at the 6-position and methyl groups at the 1 and 3 positions of the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
The primary target of 1,3-Dimethyl-6-nitro-1H-indazole is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan to kynurenine . It has been the focus of numerous studies due to its role in immunosuppression and its potential as a target for cancer treatment .
Mode of Action
This compound interacts with IDO1, resulting in the suppression of IDO1 protein expression . This interaction disrupts the normal function of IDO1, leading to changes in the metabolic pathway of tryptophan .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tryptophan-kynurenine pathway . By inhibiting IDO1, the compound prevents the conversion of tryptophan to kynurenine, disrupting the normal functioning of this pathway .
Pharmacokinetics
The compound’s ability to inhibit ido1 suggests that it may have good bioavailability and can effectively reach its target within the body .
Result of Action
The inhibition of IDO1 by this compound leads to a decrease in the production of kynurenine, a metabolite involved in immunosuppression . This can result in the enhancement of the immune response against cancer cells . In cell-cycle studies, the suppressive activity of the compound was related to the G2/M cell cycle arrest .
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-6-nitro-1H-indazole has been found to exhibit significant biochemical properties. It has been designed as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan . The compound interacts with this enzyme, potentially influencing its activity and the overall biochemical reactions it is involved in .
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit anti-proliferative activity in human colorectal cancer cells (HCT116) . It suppresses the expression of IDO1 protein, leading to changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the IDO1 enzyme . By inhibiting this enzyme, the compound can exert its effects at the molecular level, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Its potent anti-proliferative activity suggests that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the metabolism of tryptophan, through its interaction with the IDO1 enzyme . This could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-nitro-1H-indazole typically involves the nitration of 1,3-dimethylindazole. One common method includes the reaction of 1,3-dimethylindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,3-Dimethyl-6-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: 1,3-Dicarboxy-6-nitro-1H-indazole.
Scientific Research Applications
1,3-Dimethyl-6-nitro-1H-indazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-indazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitroindazole: Contains a nitro group but lacks the methyl groups, leading to different physical and chemical properties.
1-Methyl-6-nitro-1H-indazole: Contains only one methyl group, which affects its reactivity and biological interactions.
Uniqueness
1,3-Dimethyl-6-nitro-1H-indazole is unique due to the combination of the nitro group and two methyl groups, which confer specific chemical reactivity and biological activity. This combination allows for selective interactions with biological targets and makes it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
1,3-dimethyl-6-nitroindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-8-4-3-7(12(13)14)5-9(8)11(2)10-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTULKJFQZYUDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.